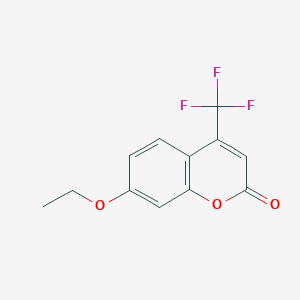

7-Ethoxy-4-(trifluoromethyl)coumarin

概要

説明

7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC) is a fluorogenic substrate widely used to monitor cytochrome P450 (CYP450) enzyme activity, particularly isoforms in the CYP2B subfamily (e.g., CYP2B1, CYP2B4, and CYP2B6) . Its structure features an ethoxy group at the 7-position and a trifluoromethyl group at the 4-position of the coumarin backbone (C₁₂H₉F₃O₃; CAS 115453-82-2) . Upon O-deethylation by CYP450 enzymes, 7-EFC is converted to 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), which fluoresces at excitation/emission wavelengths of 333 nm/415 nm in methanol . This property enables real-time, high-throughput detection of enzyme activity in microsomal preparations, hepatocytes, and organ-on-chip systems .

準備方法

Williamson Ether Synthesis: Direct Alkylation of 7-Hydroxy-4-(trifluoromethyl)coumarin

The most straightforward method for synthesizing EFC involves the alkylation of 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) using ethyl bromide in the presence of a base. This approach follows the Williamson ether synthesis mechanism, where the phenolic oxygen acts as a nucleophile.

Reaction Conditions and Optimization

In a representative procedure , 7-hydroxy-4-(trifluoromethyl)coumarin (500 mg, 2.17 mmol) is dissolved in anhydrous acetonitrile (5 mL) with potassium carbonate (K₂CO₃, 1.2 equiv) as the base. Ethyl bromide (2 equiv) is added, and the mixture is refluxed at 80°C for 12 hours. The crude product is purified via flash chromatography (5–20% ethyl acetate in hexanes), yielding 7-ethoxy-4-(trifluoromethyl)coumarin as a colorless solid in 69% yield .

Key Parameters:

| Parameter | Value/Detail |

|---|---|

| Solvent | Anhydrous acetonitrile |

| Base | K₂CO₃ (1.2 equiv) |

| Alkylating Agent | Ethyl bromide (2 equiv) |

| Temperature | 80°C (reflux) |

| Reaction Time | 12 hours |

| Purification | Flash chromatography |

| Yield | 69% |

This method is favored for its simplicity and scalability. However, competing side reactions, such as over-alkylation or hydrolysis of the trifluoromethyl group, necessitate precise control of reaction conditions. The use of anhydrous solvents and inert atmospheres minimizes side products .

Triflate Intermediate Route: Palladium-Catalyzed Coupling

An alternative method involves the activation of the 7-hydroxy group as a triflate followed by substitution with an ethoxy group. This approach, adapted from ethynylcoumarin syntheses , offers higher functional group tolerance and is advantageous for structurally complex derivatives.

Stepwise Procedure

-

Triflation of HFC :

7-Hydroxy-4-(trifluoromethyl)coumarin (1 equiv) is treated with triflic anhydride (2 equiv) in anhydrous pyridine at 0°C under nitrogen. The reaction forms 7-trifluoromethanesulfonyloxy-4-(trifluoromethyl)coumarin (triflate intermediate) . -

Palladium-Catalyzed Ethoxylation :

The triflate intermediate is reacted with ethanol (5 equiv) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.1 equiv) and a base (e.g., triethylamine) in dimethylformamide (DMF) at 90°C for 6 hours. The product is isolated via column chromatography (silica gel, hexanes/ethyl acetate) .

Key Parameters:

| Parameter | Value/Detail |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (0.1 equiv) |

| Ligand | Triphenylphosphine (0.2 equiv) |

| Solvent | DMF |

| Temperature | 90°C |

| Reaction Time | 6 hours |

| Yield | 45–55% |

This method avoids the use of strong alkylating agents like ethyl bromide, making it suitable for sensitive substrates. However, the lower yield compared to the Williamson method and the cost of palladium catalysts limit its industrial applicability .

Byproduct Analysis and Purification Strategies

Both synthesis routes generate byproducts that require careful separation:

-

Williamson Route : Traces of unreacted HFC and diethyl ether adducts are commonly observed. These are removed via recrystallization from ethanol/water mixtures .

-

Triflate Route : Residual palladium complexes and deactivated triflate intermediates are eliminated using activated charcoal filtration followed by silica gel chromatography .

Characterization Data:

| Property | Value | Source |

|---|---|---|

| Melting Point | 126–128°C | |

| UV-Vis (λmax) | 290 nm | |

| Fluorescence (Ex/Em) | 410 nm / 510 nm (after deethylation) | |

| HPLC Purity | ≥98% |

Mechanistic Insights and Comparative Evaluation

Williamson Ether Synthesis Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism:

-

Deprotonation of the phenolic -OH group by K₂CO₃ generates a phenoxide ion.

-

Ethyl bromide undergoes nucleophilic attack by the phenoxide, displacing bromide and forming the ethoxy group .

Palladium-Catalyzed Mechanism

-

Oxidative addition of the triflate intermediate to Pd(0) forms a Pd(II)-aryl complex.

-

Ethanol coordinates to Pd(II), followed by reductive elimination to yield the ethoxy product and regenerate Pd(0) .

Method Comparison:

| Criterion | Williamson Method | Triflate Method |

|---|---|---|

| Yield | 69% | 45–55% |

| Cost | Low | High (Pd catalysts) |

| Scalability | High | Moderate |

| Byproducts | Minimal | Pd residues |

| Functional Group Tolerance | Limited | High |

EFC’s utility in CYP assays stems from its rapid O-deethylation to fluorescent 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), detectable at excitation/emission maxima of 410/510 nm . Its synthesis is optimized for:

化学反応の分析

反応の種類: 7-エトキシ-4-(トリフルオロメチル)クマリンは、次のようないくつかのタイプの化学反応を起こします。

酸化: この化合物は、さまざまな酸化誘導体を形成するために酸化することができます。

還元: 還元反応は、この化合物の還元形を生じさせることができます。

置換: 置換反応、特に求核置換反応は一般的です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: エトキシドナトリウムなどの求核試薬が用いられます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換反応はさまざまな置換クマリンを生み出す可能性があります。

4. 科学研究の応用

7-エトキシ-4-(トリフルオロメチル)クマリンは、その独自の特性により科学研究で広く使用されています :

化学: これは、シトクロムP450酵素活性を監視するための蛍光性基質として役立ちます.

生物学: この化合物は、酵素速度論と代謝経路を調べる研究で使用されます。

医学: これは、薬物代謝研究や新しい医薬品の開発を支援します。

工業: この化合物は、蛍光染料やその他の工業用アプリケーションの合成に使用されます。

科学的研究の応用

Fluorescent Substrate for Cytochrome P450 Activity

Overview : 7-EFC is primarily utilized as a fluorescent substrate to assess the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Mechanism : Upon O-deethylation by cytochrome P450 enzymes, 7-EFC is converted to 7-hydroxy-4-(trifluoromethyl)coumarin, which exhibits fluorescence. This reaction can be monitored spectrofluorometrically, allowing researchers to quantify enzyme activity.

-

Key Studies :

- A study demonstrated the use of a spectrofluorometric method to measure CYP2B6-catalyzed O-deethylation of 7-EFC in human liver microsomes, highlighting its specificity and sensitivity for CYP2B6 activity .

- Another investigation indicated that CYP2B37 exhibited the highest catalytic efficiency when using 7-EFC compared to other coumarin derivatives .

Toxicology and Genotoxicity Testing

Overview : The compound is also employed in toxicological studies to evaluate the metabolic activation of procarcinogens and assess potential genotoxic effects.

- Application : In vitro studies using TK6-derived cell lines expressing human cytochrome P450s have utilized 7-EFC to investigate the metabolism of various chemicals and their genotoxic potential .

- Case Study : Research focusing on the metabolic pathways of drugs like cyclophosphamide has highlighted the importance of CYP2B6 and its interactions with substrates like 7-EFC, providing insights into individual variability in drug responses and toxicity .

Structure-Function Analysis

Overview : The compound serves as a valuable tool in understanding the structure-function relationships among different cytochrome P450 enzymes.

- Research Findings : Functional studies have shown that various CYP2B enzymes exhibit distinct substrate specificities when tested with 7-EFC. For instance, CYP2B35 displayed unique characteristics compared to other CYP2B enzymes, suggesting that structural differences influence substrate interaction and enzymatic efficiency .

Pharmaceutical Development

Overview : In pharmaceutical research, 7-EFC is used for screening potential drug candidates based on their metabolic profiles.

- Utility : The ability to monitor metabolic transformations via fluorescence makes it an essential tool for early-stage drug development, allowing researchers to identify compounds with favorable metabolic characteristics.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Cytochrome P450 Activity | Fluorescent substrate for monitoring enzyme activity | High sensitivity for CYP2B6; effective for measuring O-deethylation rates |

| Toxicology Testing | Evaluates metabolic activation of procarcinogens | Insights into individual variability in drug metabolism |

| Structure-Function Analysis | Investigates substrate specificity among CYP enzymes | Distinct catalytic efficiencies observed across different CYP2B enzymes |

| Pharmaceutical Development | Assesses metabolic profiles of drug candidates | Facilitates identification of favorable metabolic characteristics |

作用機序

7-エトキシ-4-(トリフルオロメチル)クマリンの主な作用機序は、シトクロムP450酵素の基質としての役割です . これらの酵素によるO-脱エチル化により、この化合物は7-ヒドロキシ-4-(トリフルオロメチル)クマリンを放出し、これが蛍光を示します。 この特性は、酵素活性を定量化し、代謝プロセスを研究するために利用されます。

類似化合物:

- 7-メトキシ-4-(トリフルオロメチル)クマリン

- 7-ヒドロキシ-4-(トリフルオロメチル)クマリン

- 7-ベンジルオキシ-4-(トリフルオロメチル)クマリン

比較: これらの化合物は構造的に類似していますが、7-エトキシ-4-(トリフルオロメチル)クマリンは、その特定のエトキシ基によりユニークであり、これは反応性と蛍光特性に影響を与えます . これは、特定の生化学的アッセイや工業用アプリケーションに特に適しています。

類似化合物との比較

Comparison with Similar Coumarin Derivatives

Structural and Functional Differences

The following coumarin derivatives share structural similarities with 7-EFC but differ in substituents, leading to distinct biochemical and spectral properties:

Enzyme Specificity and Metabolic Rates

- CYP2B Selectivity : 7-EFC is metabolized predominantly by CYP2B isoforms. For example, CYP2B1-mediated O-deethylation of 7-EFC is inhibited >90% by mechanism-based inactivators like tTEPA, whereas benzphetamine metabolism is less affected .

- Substrate Competition : 7-EFC and 7-ethoxycoumarin (EC) compete for CYP2B1 binding, but 7-EFC’s trifluoromethyl group enhances binding affinity and catalytic efficiency (kcat/Km) due to increased hydrophobicity and electronic effects .

- Isoform Variability : CYP2B6 metabolizes 7-EFC at rates comparable to CYP2B1 but with distinct modulation by cytochrome b5, highlighting isoform-specific interactions .

Fluorescence and Solubility

- Fluorescence Intensity: The trifluoromethyl group in 7-EFC enhances quantum yield compared to non-fluorinated analogs like EC, enabling sensitive detection at lower substrate concentrations .

- Solubility: 7-EFC is soluble in DMSO, methanol, and chloroform (100 mg/mL), making it versatile for in vitro assays . In contrast, 7-BFC’s benzyloxy group reduces aqueous solubility, limiting its use in certain cell-based systems .

Key Research Findings

- Mechanistic Inactivation: N-Benzyl-1-aminobenzotriazole inactivates CYP2B1, reducing 7-EFC metabolism by >90% but sparing benzphetamine metabolism, underscoring substrate-dependent enzyme interactions .

- Thermodynamic Stability : The trifluoromethyl group in 7-EFC stabilizes enzyme-substrate complexes via hydrophobic interactions, as shown in CYP2B4 structural studies .

- Synthetic Accessibility: 7-EFC is synthesized via Knoevenagel condensation, with yields >98% under optimized conditions .

生物活性

Overview

7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC) is a fluorogenic compound extensively utilized in biochemical research, particularly as a substrate for cytochrome P450 enzymes (CYPs). These enzymes are vital for the metabolism of various substances within biological systems. This article delves into the biological activity of 7-EFC, highlighting its mechanisms of action, applications in research, and relevant case studies.

Target Enzymes : The primary target of 7-EFC is the cytochrome P450 family of enzymes, specifically CYP2B6 and CYP2E1. Upon O-deethylation by these enzymes, 7-EFC is converted into 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), which exhibits fluorescence that can be quantified to assess enzyme activity .

Biochemical Pathways : The conversion of 7-EFC to HFC is significant in the context of drug metabolism and pharmacokinetics. The fluorescent product allows researchers to monitor CYP activity in real-time, making it a valuable tool for studying metabolic pathways .

Applications in Research

7-EFC is employed in various fields, including:

- Enzyme Kinetics : It serves as a substrate to study the kinetics of CYP enzymes, providing insights into their catalytic mechanisms and substrate specificities .

- Drug Metabolism Studies : Researchers utilize 7-EFC to evaluate how different compounds are metabolized by CYP enzymes, aiding in the development of new pharmaceuticals .

- Fluorescent Assays : Its fluorogenic properties facilitate sensitive assays for detecting CYP activity, which can be crucial in pharmacological research and toxicology .

Case Studies and Research Findings

-

CYP2B6 Substrate Specificity :

A study highlighted that 7-EFC is particularly effective as a substrate for CYP2B6. The O-deethylation reaction was linear with respect to time and enzyme concentration, demonstrating its utility in screening potential inhibitors of CYP2B6 activity . -

Comparative Studies with Related Compounds :

Research comparing 7-EFC with other coumarin derivatives revealed that CYP2B37 exhibited the highest catalytic efficiency with 7-EFC. This study emphasized the importance of structural variations in determining substrate specificity among CYP enzymes . -

Pharmacokinetic Studies :

In vivo studies have shown that the metabolic pathways involving 7-EFC can significantly affect drug absorption profiles. These findings are critical for understanding how drugs interact with metabolic enzymes in clinical settings .

Data Table: Summary of Biological Activity

| Parameter | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 115453-82-2 |

| Primary Target | Cytochrome P450 enzymes (CYP2B6, CYP2E1) |

| Mechanism of Action | O-deethylation to produce fluorescent HFC |

| Applications | Enzyme kinetics, drug metabolism studies, fluorescent assays |

| Fluorescence Emission Max | 530 nm (after excitation at 409 nm) |

Q & A

Basic Research Questions

Q. What are the optimal storage and handling conditions for 7-Ethoxy-4-(trifluoromethyl)coumarin to ensure stability in enzymatic assays?

Answer:

- Storage: Store the compound as a solid powder at -20°C for long-term stability (1–2 years) or at -4°C for short-term use (1–2 weeks) .

- Handling: Protect from light due to potential photodegradation (similar to related coumarin derivatives) and avoid exposure to oxidizing agents . Prepare stock solutions in anhydrous DMSO (10 mg/mL), aliquot to minimize freeze-thaw cycles, and store in airtight, light-protected vials .

Q. How is this compound used as a fluorescent substrate for CYP450 activity assays?

Answer:

- Mechanism: The compound undergoes CYP450-mediated O-deethylation to form 7-hydroxy-4-(trifluoromethyl)coumarin, which fluoresces at λex 333 nm / λem 415 nm in methanol or aqueous buffers .

- Protocol:

- Controls: Include catalase (to mitigate H2O2-dependent inactivation) and blank reactions without NADPH .

Advanced Research Questions

Q. How can researchers optimize this compound for isoform-specific CYP2B6 activity studies?

Answer:

- Enzyme Specificity: The compound is selective for CYP2B isoforms (e.g., CYP2B1, CYP2B6) but may exhibit cross-reactivity with CYP1A2 or CYP2E1 at high concentrations. Validate specificity using isoform-specific inhibitors (e.g., 4-(4-chlorophenyl)imidazole for CYP2B6) .

- Mutagenesis Studies: Thr205Ala mutations in CYP2B1 reduce catalytic efficiency, highlighting residue-specific interactions. Use site-directed mutagenesis to probe structural determinants of substrate binding .

- High-Throughput Screening: Adapt the assay to 96-well plates with fluorescence plate readers. Normalize activity using recombinant CYP2B6 and correlate results with HPLC-based methadone metabolism assays for validation .

Q. What methodological strategies address variability in this compound-based assay data across experimental models?

Answer:

- Source Variability:

- Microsomes vs. Recombinant Enzymes: Human liver microsomes may contain competing isoforms (e.g., CYP3A4), whereas recombinant systems lack endogenous regulators. Pre-screen microsomal batches for baseline activity .

- Interference Mitigation: Add superoxide dismutase (SOD) to scavenge reactive oxygen species and desferroxamine to chelate free iron, reducing non-enzymatic degradation .

- Data Normalization: Express activity as pmol/min/mg protein, using Bradford assays for protein quantification. Include positive controls (e.g., benzphetamine for CYP2B1) .

Q. How can contradictory results in inhibitor screening studies using this compound be resolved?

Answer:

- Orthogonal Validation: Confirm hits with alternative substrates (e.g., bupropion for CYP2B6) or non-fluorescent probes (e.g., LC-MS-based assays) .

- Kinetic Analysis: Calculate Ki values for inhibitors using Dixon plots. For example, 2-phenyl-2-(1-piperidinyl)propane (PPP) inactivates CYP2B1 with a Ki of 11 µM, but species-specific differences (rat vs. human) require cross-validation .

- Structural Modeling: Dock inhibitors into CYP2B6 crystal structures (PDB: 3IBD) to assess steric or electronic clashes that may explain discordant results .

Q. Methodological Best Practices

- Fluorescence Quenching: Account for matrix effects (e.g., DMSO >1% quenches fluorescence). Use solvent-matched blanks .

- Enzyme Kinetics: Perform time-course experiments to ensure linearity (typically 10–30 min for CYP2B6). Avoid substrate depletion by maintaining [S] << Km .

- Data Reproducibility: Triplicate measurements per condition, with independent replicates across days. Report inter-assay CVs <15% .

特性

IUPAC Name |

7-ethoxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O3/c1-2-17-7-3-4-8-9(12(13,14)15)6-11(16)18-10(8)5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHOIERZAZMHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151106 | |

| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115453-82-2 | |

| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115453822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。